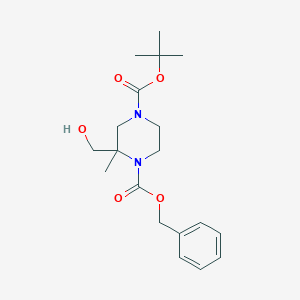![molecular formula C14H19NO3 B13499834 tert-butyl N-[1-(3-hydroxyphenyl)cyclopropyl]carbamate](/img/structure/B13499834.png)
tert-butyl N-[1-(3-hydroxyphenyl)cyclopropyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[1-(3-hydroxyphenyl)cyclopropyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyclopropyl ring, and a hydroxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(3-hydroxyphenyl)cyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopropyl derivative. One common method is the reaction of tert-butyl carbamate with 1-(3-hydroxyphenyl)cyclopropylamine under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions:
Oxidation: tert-Butyl N-[1-(3-hydroxyphenyl)cyclopropyl]carbamate can undergo oxidation reactions, particularly at the hydroxyphenyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can participate in substitution reactions, especially at the hydroxyphenyl group. Halogenation and nitration are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Chemistry: tert-Butyl N-[1-(3-hydroxyphenyl)cyclopropyl]carbamate is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules and as a protecting group for amines .
Biology: In biological research, this compound can be used to study the effects of carbamates on enzyme activity. It serves as a model compound for investigating the inhibition of acetylcholinesterase and other enzymes .
Medicine: Its ability to inhibit certain enzymes makes it a candidate for the development of therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various industrial processes .
作用機序
The mechanism of action of tert-butyl N-[1-(3-hydroxyphenyl)cyclopropyl]carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to a decrease in the enzymatic activity and subsequent physiological effects .
類似化合物との比較
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl carbanilate
- tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
- 3-(Boc-amino)-1-propanol
- tert-butyl N-cyclopropyl-N-(3-hydroxypropyl)carbamate
Comparison: tert-Butyl N-[1-(3-hydroxyphenyl)cyclopropyl]carbamate is unique due to the presence of the hydroxyphenyl group, which imparts distinct chemical and biological propertiesFor example, tert-butyl N-(2,3-dihydroxypropyl)carbamate lacks the aromatic ring, which affects its chemical behavior and biological activity .
特性
分子式 |
C14H19NO3 |
|---|---|
分子量 |
249.30 g/mol |
IUPAC名 |
tert-butyl N-[1-(3-hydroxyphenyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C14H19NO3/c1-13(2,3)18-12(17)15-14(7-8-14)10-5-4-6-11(16)9-10/h4-6,9,16H,7-8H2,1-3H3,(H,15,17) |
InChIキー |
RVVKAEMRNOFKMU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


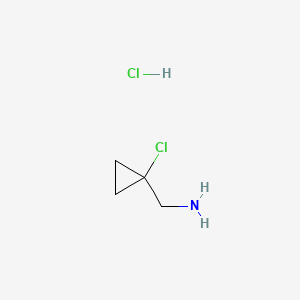
![rac-(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid, cis](/img/structure/B13499758.png)


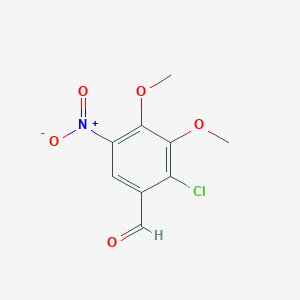
![3-[2-(Pent-4-yn-1-yloxy)ethoxy]propanoic acid](/img/structure/B13499776.png)
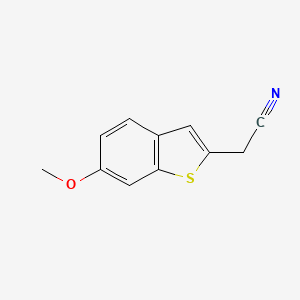
![1-{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}ethan-1-amine](/img/structure/B13499782.png)
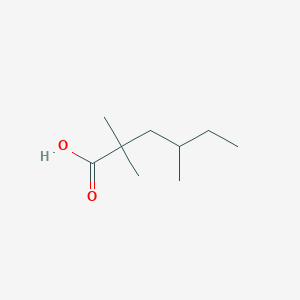
![ethyl 6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate](/img/structure/B13499793.png)
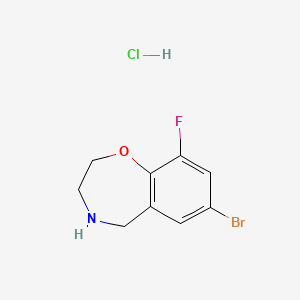
![5-{[(2-Ethoxyethyl)amino]methyl}furan-2-carboxylic acid](/img/structure/B13499805.png)

